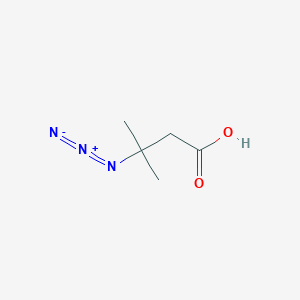

3-Azido-3-methylbutanoic acid

Description

BenchChem offers high-quality 3-Azido-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-azido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBYXYUFWAJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azido-3-methylbutanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Azido-3-methylbutanoic acid (CAS 105090-72-0), a bifunctional building block with significant potential in medicinal chemistry, bioconjugation, and materials science. As a molecule incorporating both a carboxylic acid handle and a versatile azide moiety on a tertiary carbon, it offers a unique scaffold for the synthesis of complex molecular architectures. This document, intended for a specialist audience, will delve into its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular Characteristics

3-Azido-3-methylbutanoic acid is a compact molecule that strategically places two key functional groups—a carboxylic acid and an azide—at opposite ends of a short, methylated carbon chain. This arrangement makes it a valuable linker and synthetic intermediate.

Physicochemical Properties

While extensive experimental data for 3-Azido-3-methylbutanoic acid is not widely published, its fundamental properties can be tabulated based on available information and computational predictions.

| Property | Value | Source |

| CAS Number | 105090-72-0 | [1] |

| Molecular Formula | C₅H₉N₃O₂ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| IUPAC Name | 3-azido-3-methylbutanoic acid | [2] |

| Computed XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Note: Most physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.

Synthesis and Purification

The synthesis of 3-Azido-3-methylbutanoic acid is not extensively detailed in standard chemical literature. However, a logical and chemically sound synthetic pathway can be proposed based on established organic chemistry principles, particularly the conversion of tertiary alcohols to azides. A plausible precursor for this synthesis is 3-hydroxy-3-methylbutanoic acid.

Proposed Synthetic Pathway: Azidation of 3-Hydroxy-3-methylbutanoic Acid

The conversion of a tertiary alcohol, such as in 3-hydroxy-3-methylbutanoic acid, to a tertiary azide is a challenging transformation that requires specific methodologies to avoid elimination side reactions. Direct Sₙ2 displacement of a hydroxyl group is not feasible. A common strategy involves the activation of the hydroxyl group followed by displacement with an azide nucleophile, often with inversion of configuration if a chiral center is present (though our target is achiral).

A plausible multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 3-Azido-3-methylbutanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection of a viable synthesis.

Step 1: Synthesis of 3-Hydroxy-3-methylbutanoic Acid (Precursor)

The precursor, 3-hydroxy-3-methylbutanoic acid, can be synthesized via the haloform reaction of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) with a hypohalite solution, such as sodium hypobromite or hypochlorite[3].

Step 2: Activation of the Tertiary Alcohol

Direct conversion of tertiary alcohols to azides can be achieved via phosphate activation[4].

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-methylbutanoic acid (1 equivalent) in a dry, aprotic solvent such as toluene.

-

Reagent Addition: Add diphenylphosphoryl azide (DPPA, ~1.2 equivalents).

-

Base Addition: Slowly add a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, ~1.2 equivalents), to the stirred solution at room temperature. The DBU facilitates the formation of a phosphate intermediate[4].

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched with a mild acid and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. Purification would likely be achieved by column chromatography on silica gel to isolate the final product, 3-azido-3-methylbutanoic acid.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side reactions.

-

Aprotic Solvent: Toluene is chosen for its inertness and ability to dissolve the reactants.

-

DPPA and DBU: This reagent combination is effective for the direct conversion of alcohols to azides, where DBU acts as a base to deprotonate the alcohol, facilitating the formation of a phosphate intermediate which is then displaced by the azide ion[4].

Reactivity and "Click" Chemistry Applications

The utility of 3-Azido-3-methylbutanoic acid stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction, while the azide group is a key participant in bioorthogonal "click" chemistry.

The Azide Moiety: A Gateway to Triazoles

The azide functional group is relatively inert to many common reaction conditions, making it an ideal functional handle for late-stage modifications[5]. Its most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of this reaction is a cornerstone of "click" chemistry, known for its high efficiency, mild reaction conditions, and regiospecificity, exclusively yielding the 1,4-disubstituted triazole isomer[6].

Caption: The CuAAC "click" reaction involving 3-Azido-3-methylbutanoic acid.

This reaction is highly valuable in drug discovery and development for several reasons:

-

Biocompatibility: The reaction can often be performed in aqueous media, making it suitable for the modification of biological molecules[6].

-

High Yield and Selectivity: CuAAC reactions are typically high-yielding and produce minimal byproducts, simplifying purification[5].

-

Linker Formation: The resulting triazole ring is chemically stable and can act as a rigid linker connecting two molecular fragments.

Applications in Drug Development and Bioconjugation

The bifunctional nature of 3-Azido-3-methylbutanoic acid makes it an attractive building block for creating antibody-drug conjugates (ADCs), PROTACs, and other complex therapeutic modalities.

-

As a Linker: The carboxylic acid can be coupled to a targeting moiety (e.g., an antibody or small molecule ligand) via an amide bond. The azide then serves as a handle to "click" on a payload molecule, such as a cytotoxic drug or a fluorescent probe.

-

In Fragment-Based Drug Discovery: It can be used to link different molecular fragments together to explore structure-activity relationships.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

-

-CH₂- group: A singlet is expected for the methylene protons adjacent to the carbonyl group.

-

-C(CH₃)₂- group: A singlet for the six equivalent protons of the two methyl groups.

-

-COOH proton: A broad singlet, typically downfield, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl carbon (-COOH): Expected to appear in the range of 170-180 ppm.

-

Quaternary carbon (-C(N₃)(CH₃)₂): The carbon bearing the azide and two methyl groups.

-

Methylene carbon (-CH₂-): The carbon adjacent to the carbonyl group.

-

Methyl carbons (-CH₃): The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

-

Azide (N₃) stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹. This is a highly characteristic peak for the azide functional group.

-

Carboxylic acid O-H stretch: A very broad band from approximately 3300 to 2500 cm⁻¹.

-

Carbonyl (C=O) stretch: A strong absorption band in the region of 1700-1725 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 143 would be expected. A characteristic fragmentation pattern would involve the loss of N₂ (28 Da) from the azide group, leading to a significant fragment ion at m/z = 115.

Safety and Handling

Organic azides are energetic compounds and should be handled with caution.

-

Potential Hazards: Tertiary alkyl azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. The stability of organic azides is often assessed by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability[1].

-

Safe Handling Practices:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid heating the compound unnecessarily.

-

Handle with non-metal spatulas to minimize the risk of friction.

-

Store in a cool, dark place, away from incompatible materials such as strong acids and oxidizing agents.

-

Small-scale reactions are recommended, especially during initial investigations.

-

Conclusion

3-Azido-3-methylbutanoic acid is a promising, albeit not extensively characterized, bifunctional building block. Its combination of a carboxylic acid and a tertiary azide on a compact scaffold provides a versatile platform for chemical synthesis, particularly in the realm of "click" chemistry. While a detailed experimental profile is yet to be fully established in the public domain, its potential applications in the construction of complex molecules for drug discovery and materials science are significant. Further research into its synthesis, characterization, and application is warranted to fully unlock its potential as a valuable tool for chemical innovation.

References

(Note: As the available literature on the specific properties of 3-Azido-3-methylbutanoic acid is limited, some references pertain to related compounds or general principles discussed in the text.)

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

Hey Papi Promotions. (2025, November 7). The Importance of Purity: 3-Hydroxy-3-methylbutanoic Acid in Formulations. Retrieved from [Link]

- Google Patents. (n.d.). WO1995001970A1 - Alcohol to azide sn2 conversion.

- Google Patents. (n.d.). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.

- Google Patents. (n.d.). WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts.

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Retrieved from [Link]

-

mzCloud. (2014, November 19). 3 Hydroxy 3 methylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Azido-3-methylbutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, June 19). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

ResearchGate. (2007, October). Conversion of Tertiary Alcohols to tert-Alkyl Azides by Way of Quinone-Mediated Oxidation—Reduction Condensation Using Alkyl Diphenylphosphinites. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Preparation and Usage of Azides. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Retrieved from [Link]

-

Beilstein Journals. (2018, January 3). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methylbutanoic acid (FDB001324). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

University of Victoria. (n.d.). Azide Compounds. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Retrieved from [Link]

-

Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

-

ACS Publications. (2026, February 6). Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]

-

PubMed. (n.d.). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Retrieved from [Link]

-

PubMed. (2022, April 7). 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved from [Link]

-

mzCloud. (2014, November 19). 2 Methyl 3 hydroxybutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-3-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. 3-Azido-3-methylbutanoic acid | C5H9N3O2 | CID 59614767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Click Chemistry [organic-chemistry.org]

chemical structure of 3-Azido-3-methylbutanoic acid

Technical Deep Dive: 3-Azido-3-methylbutanoic Acid

Part 1: Chemical Architecture & Core Properties[1]

3-Azido-3-methylbutanoic acid is a specialized bifunctional linker widely utilized in bioorthogonal chemistry ("Click" chemistry) and medicinal chemistry.[1][2] It features a tertiary azide moiety, which provides unique steric protection and stability compared to primary or secondary azides, and a carboxylic acid handle for amide coupling.[1]

Structural Analysis

-

Systematic Name: 3-Azido-3-methylbutanoic acid[1][2][3][4][5][6]

-

Molecular Formula:

[1][9] -

Molecular Weight: 143.14 g/mol [1]

-

SMILES: CC(C)(CC(=O)O)N=[N+]=[N-]

Key Structural Features:

-

Tertiary Azide (

): The azide group is attached to a quaternary carbon (gem-dimethyl substituted).[1][2] This steric bulk significantly influences its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often requiring slightly elevated temperatures or specific ligands compared to unhindered primary azides.[1][2] However, this same bulk protects the azide from metabolic reduction and non-specific nucleophilic attacks.[1] -

Carboxylic Acid (

): Located at the -

Gem-Dimethyl Effect: The two methyl groups at the C3 position restrict conformational freedom, potentially favoring cyclization or specific binding conformations in downstream conjugates (Thorpe-Ingold effect).[1]

Physicochemical Properties

| Property | Value | Context |

| Physical State | Viscous liquid or low-melting solid | Often isolated as an oil; salts are solid.[1][2][10][11] |

| Boiling Point | ~110°C (at reduced pressure) | Estimated; decomposes at high temp.[1][2][10] |

| Solubility | High in polar organic solvents | Soluble in DCM, MeOH, DMSO, DMF.[1][2][10] |

| Acidity ( | ~4.5 - 4.8 | Typical for aliphatic carboxylic acids.[1][2][10] |

| Stability | Moderate | Stable at RT; avoid shock/friction (azide).[1][2][10] |

Part 2: Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing 3-Azido-3-methylbutanoic acid relies on the Michael Addition of hydrazoic acid (generated in situ) to 3,3-dimethylacrylic acid (senecioic acid).[1][2] This route is preferred over nucleophilic substitution of

Synthesis Protocol (Self-Validating)

Reaction Principle:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 3,3-dimethylacrylic acid (1.0 equiv) in Glacial Acetic Acid (approx. 2.5 mL per gram of substrate).

-

Azide Activation: Prepare a solution of Sodium Azide (

, 4.0 equiv) in water (approx. 5 mL per gram of substrate).[1] Caution: -

Addition: Slowly add the aqueous

solution to the acetic acid solution at room temperature. The mixture will become homogeneous. -

Reaction: Stir the mixture at 35–40°C for 24–48 hours. Monitoring by NMR is recommended (disappearance of alkene protons at ~5.7 ppm).[1]

-

Quenching & Extraction:

-

Purification: Dry over

and concentrate under reduced pressure. The product is typically obtained as a pale yellow oil that may crystallize upon standing.[1]

Critical Control Points:

-

Temperature: Do not exceed 50°C to prevent decarboxylation or azide decomposition.

-

pH Control: The reaction relies on the equilibrium formation of

.[1] Acetic acid serves as both solvent and proton source.[1]

Mechanism Visualization

The following diagram illustrates the Michael Addition mechanism where the azide anion attacks the

Caption: Mechanism of hydroazidation via Michael addition of in-situ generated HN3 to the conjugated alkene.

Part 3: Applications in Drug Development

3-Azido-3-methylbutanoic acid acts as a critical "Clickable" spacer.[1][2] Its tertiary azide is less reactive than primary azides, which can be advantageous for selectivity in complex environments.[1]

Application Workflow: PROTAC Linker Assembly

In Proteolysis Targeting Chimeras (PROTACs), this molecule links an E3 ligase ligand to a target protein ligand.[1]

-

Amide Coupling: The carboxylic acid end is coupled to an amine-containing E3 ligase ligand (e.g., Thalidomide derivative).[1]

-

Click Reaction: The tertiary azide end is reacted with an alkyne-functionalized target protein ligand via CuAAC.[1][2]

Reactivity Profile (CuAAC):

-

Catalyst:

sources (e.g., -

Ligand: Accelerating ligands like THPTA or TBTA are essential due to the steric hindrance of the tertiary azide.[1]

-

Kinetics: Slower than primary azides.[1] Requires longer reaction times or slight heating (40°C).[1]

Strategic Advantages

-

Metabolic Stability: Tertiary azides are more resistant to reduction by cellular thiols (e.g., glutathione) compared to aryl or primary alkyl azides.[1]

-

Solubility: The gem-dimethyl group disrupts packing, often improving the solubility of the final conjugate.[1]

Caption: Workflow for integrating 3-Azido-3-methylbutanoic acid into bifunctional drug conjugates.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Organic Azide: While tertiary azides are generally more stable, all organic azides are potentially explosive.[1]

-

C/N Ratio: The ratio

for -

Acid Sensitivity: Contact with strong mineral acids (HCl, H2SO4) releases

(Hydrazoic Acid), which is highly toxic and explosive.[1]

Safety Protocol:

-

Shielding: Always work behind a blast shield when scaling up (>5g).[1]

-

Solvents: Do not use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (extremely explosive).[1]

-

Quenching: Quench unreacted azide in the aqueous waste stream using Nitrous Acid (

) to convert azide to benign

References

-

Nagarajan, S., & Ganem, B. (1986).[1][6] Chemistry of naturally occurring polyamines. 10. Non-metabolizable derivatives of spermine and spermidine.[1] The Journal of Organic Chemistry, 51(25), 4856–4861.[1] [1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1]

-

Biosynth. (n.d.).[1] 3-Azido-3-methylbutanoic acid Product Page. Retrieved from [1]

-

PubChem. (n.d.).[1] 3-Azido-3-methylbutanoic acid (CID 59614767).[1][2][3] Retrieved from [1]

-

US Patent 20100158818A1. (2010).[1][6] Antimicrobial N-chlorinated compositions.[1][2] Google Patents.[1]

Sources

- 1. 173030-27-8,deca-7,9-diynoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. aablocks.wordpress.com [aablocks.wordpress.com]

- 3. biosynth.com [biosynth.com]

- 4. 129765-95-3_CAS号:129765-95-3_CAS No.:129765-95-3 - 化源网 [chemsrc.com]

- 5. molbase.com [molbase.com]

- 6. US20100158818A1 - Antimicrobial n-chlorinated compositions - Google Patents [patents.google.com]

- 7. 3-acetylsulfanyl-3-methylbutanoic acid | CAS#:132035-65-5 | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. Butanoic acid, 3-methyl- (CAS 503-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Isovaleric acid - Wikipedia [en.wikipedia.org]

3-Azido-3-methylbutanoic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on 3-Azido-3-methylbutanoic acid, a key building block in modern medicinal chemistry and chemical biology. We will explore its fundamental properties, synthesis, and applications, providing the necessary details for its effective use in a research and development setting.

Core Molecular Data

A precise understanding of a compound's chemical formula and molecular weight is essential for all quantitative aspects of laboratory work, including reaction stoichiometry and the preparation of solutions.

| Property | Value |

| Chemical Formula | C5H9N3O2[1][2] |

| Molecular Weight | 143.14 g/mol [1][2][3] |

Synthesis and Mechanistic Insights

The synthesis of 3-Azido-3-methylbutanoic acid is a critical process that requires careful execution to achieve high yields and purity. The primary synthetic route involves the conversion of a hydroxyl group to an azide.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for 3-Azido-3-methylbutanoic acid.

Caption: A generalized workflow for the synthesis of 3-Azido-3-methylbutanoic acid.

Detailed Experimental Protocol

Materials:

-

3-Hydroxy-3-methylbutanoic acid

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine

-

Sodium azide (NaN₃)

-

Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

-

Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexanes, silica gel)

Procedure:

-

Activation of the Hydroxyl Group: The hydroxyl group of 3-hydroxy-3-methylbutanoic acid is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the starting material with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.

-

Nucleophilic Substitution with Azide: The activated intermediate is then treated with a source of the azide anion, typically sodium azide, in a polar aprotic solvent like DMF. The azide ion acts as a nucleophile, displacing the tosylate or mesylate group in an Sₙ2 reaction to form the desired 3-azido-3-methylbutanoic acid.

-

Workup and Purification: After the reaction is complete, the crude product is isolated through an aqueous workup to remove inorganic salts and other water-soluble impurities. The final product is then purified to a high degree using techniques such as column chromatography.

Applications in Research and Drug Development

The bifunctional nature of 3-Azido-3-methylbutanoic acid, possessing both a carboxylic acid and an azide group, makes it a highly valuable reagent.

-

Bioconjugation and Click Chemistry: The azide group is a key functional group for "click chemistry," a set of biocompatible reactions that enable the rapid and specific formation of covalent bonds. This allows for the labeling of biomolecules, such as proteins and nucleic acids, with probes for imaging or purification.

-

Peptide and Small Molecule Synthesis: The carboxylic acid moiety can be readily coupled to amines in peptides or other small molecules using standard peptide coupling reagents. This allows for the site-specific incorporation of an azide handle for further functionalization.

-

PROTACs and Antibody-Drug Conjugates (ADCs): This molecule can serve as a linker in the construction of more complex therapeutic modalities. In PROTACs (Proteolysis-targeting chimeras), it can connect a target-binding element to an E3 ligase-recruiting element. In ADCs, it can be used to attach a cytotoxic payload to a monoclonal antibody.

Physicochemical Properties and Safety

A comprehensive understanding of the physicochemical properties is crucial for handling, storage, and application.

| Property | Value |

| IUPAC Name | 3-azido-3-methylbutanoic acid[1] |

| SMILES | CC(C)(CC(=O)O)N=[N+]=[N-][1] |

Safety Information: Organic azides are potentially energetic materials and should be handled with appropriate care. Avoid exposure to heat, shock, or friction. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 3-Azido-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azido-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Isovaleric acid. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility of 3-Azido-3-methylbutanoic Acid

This guide details the solubility profile, physicochemical properties, and handling protocols for 3-Azido-3-methylbutanoic acid .[1] It is designed for researchers utilizing this compound in "Click Chemistry" (CuAAC), peptide synthesis, or as a heterobifunctional linker.[1]

Part 1: Executive Summary & Compound Identity[1]

3-Azido-3-methylbutanoic acid is a tertiary azide linker commonly used to introduce azide functionality into molecules via amide coupling (using the carboxylic acid) or to react with alkynes via cycloaddition.[1] Its solubility is governed by its dual nature: a polar, ionizable carboxylic acid tail and a lipophilic, organic azide head.[1]

Identity Verification[1]

-

Molecular Formula: C

H -

Molecular Weight: 143.14 g/mol [1]

-

Structure: A tertiary azide attached to a short aliphatic chain terminating in a carboxyl group.[1]

Part 2: Physicochemical Profile[1][7]

Understanding the solubility requires analyzing the molecule's polarity and ionization potential.[1]

| Property | Value (Approx.) | Implication for Solubility |

| pKa | ~4.7–4.8 | Soluble in aqueous buffers at pH > 6.0 (as a carboxylate salt).[1] |

| LogP | ~1.2 | Moderately lipophilic; prefers organic solvents in its protonated (free acid) form.[1] |

| H-Bond Donors | 1 (COOH) | Capable of H-bonding; soluble in alcohols.[1] |

| H-Bond Acceptors | 3 (COOH, N3) | Good solubility in polar aprotic solvents (DMSO, DMF).[1] |

Part 3: Solubility in Organic Solvents[1]

The following data categorizes solvents based on their ability to dissolve the free acid form of the compound at room temperature (25°C).

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (typically >50 mg/mL) or for reaction media.[1]

| Solvent | Solubility Rating | Application Notes |

| Dichloromethane (DCM) | Excellent | Preferred solvent for extraction during workup.[1] |

| Ethyl Acetate (EtOAc) | Excellent | Standard solvent for liquid-liquid extraction and chromatography.[1] |

| Methanol / Ethanol | Excellent | Suitable for reactions; avoid if esterification is a side-reaction risk.[1] |

| DMSO / DMF | High | Ideal for CuAAC "Click" reactions where water cosolvent is used.[1] |

| Acetonitrile (MeCN) | High | Common solvent for HPLC analysis and peptide coupling reactions.[1] |

| Tetrahydrofuran (THF) | High | Good for anhydrous coupling reactions (e.g., with EDC/NHS).[1] |

Secondary Solvents (Low/Partial Solubility)

Use these solvents for precipitation or crystallization.[1]

| Solvent | Solubility Rating | Application Notes |

| Water (pH < 4) | Low | The free acid precipitates or oils out in acidic aqueous media.[1] |

| Hexanes / Heptane | Poor | Used as a co-solvent to induce precipitation/crystallization.[1] |

| Diethyl Ether | Moderate | Soluble, but less effective than EtOAc; often used for washing.[1] |

pH-Dependent Aqueous Solubility[1]

-

Acidic (pH < 4): The compound exists as the free acid.[1] Solubility is low (<10 mg/mL).[1] It will partition into the organic layer (DCM/EtOAc) during extraction.[1]

-

Basic (pH > 7): The compound exists as the carboxylate anion.[1] Solubility is very high (>100 mg/mL).[1] It will partition into the aqueous layer.[1]

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Objective: Rapidly assess solvent compatibility for a specific application.[1]

-

Weighing: Weigh 10 mg of 3-Azido-3-methylbutanoic acid into a clear 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation: Vortex for 30 seconds.

-

Calculation:

Protocol B: Purification & Extraction Workflow

This workflow demonstrates how to leverage solubility differences to purify the compound from reaction mixtures (e.g., synthesis from 3,3-dimethylacrylic acid).[1]

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the carboxylic acid group.[1][7][8]

Part 5: Process Chemistry & Safety Implications

Solvent Selection for Scale-Up

When scaling up reactions involving this compound, Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) due to environmental regulations and easier solvent recovery, despite DCM often providing slightly higher solubility for this specific class of azides.[1]

Safety: Azide Handling

-

C/N Ratio: The molecular formula C

H -

Storage: Store at -20°C. Avoid contact with strong acids (potential for HN

formation) or transition metals (potential for shock-sensitive metal azides).[1]

References

-

PubChem. (n.d.).[1] 3-Azido-3-methylbutanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

-

Organic Syntheses. (1943).[1][10] Preparation of beta,beta-Dimethylacrylic Acid (Precursor). Coll. Vol. 2, p. 429.[1][10] Retrieved February 9, 2026, from [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 173030-27-8,deca-7,9-diynoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. biosynth.com [biosynth.com]

- 4. 3'-azido-3'-deoxythymidine | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents [patents.google.com]

- 9. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 3-Azido-3-methylbutanoic Acid for Researchers and Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 3-Azido-3-methylbutanoic acid. This document provides a detailed overview of its chemical properties, supplier landscape, and practical, field-proven insights into its use in cutting-edge research, particularly in the realm of bioconjugation and medicinal chemistry.

Introduction to 3-Azido-3-methylbutanoic Acid: A Versatile Tool in Modern Chemistry

3-Azido-3-methylbutanoic acid, with the CAS number 107743-84-8, is a valuable bifunctional molecule increasingly utilized in the fields of drug discovery and chemical biology.[1] Its structure incorporates a terminal carboxylic acid and a tertiary azide group, bestowing it with unique reactivity that makes it an ideal linker for a variety of applications. The carboxylic acid moiety allows for conventional amide bond formation with amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual functionality enables the precise and stable conjugation of this linker to a wide array of molecules, including peptides, proteins, and other bioactive compounds.

A critical distinction to be made is the isomeric form of the molecule. This guide focuses on 3-Azido-3-methylbutanoic acid . Researchers should be aware of the existence of isomers such as (2S)-2-Azido-3-methylbutanoic acid , which has a different substitution pattern and may exhibit distinct reactivity and biological activity. Careful verification of the CAS number is paramount to ensure the procurement of the correct isomer for the intended application.

Supplier Landscape and Price Comparison

Obtaining high-quality 3-Azido-3-methylbutanoic acid is the first crucial step in any research endeavor. The following table provides a comparative overview of known suppliers. It is important to note that pricing for this specialized chemical is often not publicly listed and typically requires a direct quotation from the supplier, especially for bulk quantities.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price | Notes |

| Biosynth | 3-Azido-3-methylbutanoic acid | 107743-84-8 | Not specified | Inquire | Inquire for Quote | A well-established supplier of research chemicals.[2] |

| Sigma-Aldrich (Merck) | 3-azido-3-methylbutanoic acid | 105090-72-0 | Not specified | Inquire | View Pricing (Requires Login) | A major global supplier of chemicals and laboratory equipment. |

| Simson Pharma Limited | (2S)-2-Azido-3-methylbutanoic acid | 40224-47-3 | High Quality (CoA provided) | Custom Synthesis | Inquire for Quote | Specializes in custom synthesis and provides a Certificate of Analysis. Note: This is the 2-azido isomer. |

Expert Insight: When selecting a supplier, purity is a critical parameter that should not be overlooked. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. For applications in drug development, sourcing from a supplier with a strong track record in producing high-purity reagents is essential to ensure reproducibility and reliability of experimental results. While direct price comparisons are challenging without quotes, researchers should factor in shipping costs and lead times, which can vary significantly between suppliers.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 3-Azido-3-methylbutanoic acid is fundamental to its successful application in experimental work.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 143.14 g/mol | PubChem[1] |

| IUPAC Name | 3-azido-3-methylbutanoic acid | PubChem[1] |

| Appearance | Not specified, likely a solid or oil | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions may be limited but can be enhanced by forming a salt with a base. | General chemical principles |

| Stability | Organic azides are energetic compounds and should be handled with care. They can be sensitive to heat, shock, and light. Store in a cool, dark place. | Fisher Scientific SDS[3] |

Core Applications in Research and Drug Development

The unique bifunctional nature of 3-Azido-3-methylbutanoic acid makes it a powerful tool in several research areas:

-

Bioconjugation via "Click Chemistry": The azide group readily participates in CuAAC reactions with terminal alkynes. This allows for the efficient and specific labeling of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids with high yields and under mild, aqueous conditions.

-

Drug Delivery Systems: The ability to conjugate this linker to both a targeting moiety (e.g., a peptide that binds to a specific receptor) and a therapeutic agent allows for the development of targeted drug delivery systems.

-

PROTACs and Molecular Glues: In the rapidly evolving field of targeted protein degradation, this linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce protein degradation.

-

Peptide and Peptidomimetic Synthesis: The carboxylic acid functionality allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, introducing an azide handle for subsequent modifications.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is imperative to adapt these protocols to the specific requirements of the experimental setup and to always adhere to strict safety precautions when working with azido compounds.

General Handling and Storage of Azido Compounds

Trustworthiness: The following safety protocols are based on established laboratory safety guidelines for handling potentially energetic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle all azido compounds in a well-ventilated fume hood.

-

Storage: Store 3-Azido-3-methylbutanoic acid in a tightly sealed container, protected from light, in a cool, dry place. A freezer is recommended for long-term storage.[3] Avoid contact with metals, strong acids, and oxidizing agents.

-

Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste disposal guidelines. Never pour azide solutions down the drain, as they can react with lead and copper plumbing to form explosive metal azides. Neutralize acidic waste streams before disposal.

Workflow for Bioconjugation via CuAAC

This workflow outlines the general steps for conjugating 3-Azido-3-methylbutanoic acid to an alkyne-containing biomolecule.

Caption: General workflow for bioconjugation using 3-Azido-3-methylbutanoic acid.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

Rationale: The carboxylic acid of 3-Azido-3-methylbutanoic acid must be activated to facilitate efficient amide bond formation with a primary amine on the target molecule. Common activating agents include N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

-

Protocol:

-

Dissolve 3-Azido-3-methylbutanoic acid (1.2 equivalents) and an activating agent such as PyBOP (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

-

-

Amide Bond Formation:

-

Rationale: The activated ester of 3-Azido-3-methylbutanoic acid readily reacts with a primary amine on the molecule of interest to form a stable amide bond.

-

Protocol:

-

Dissolve the amine-containing molecule (1 equivalent) in the same anhydrous solvent.

-

Add the solution of the activated 3-Azido-3-methylbutanoic acid dropwise to the amine solution.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

-

Purification of the Azide-Functionalized Molecule:

-

Rationale: Removal of excess reagents and byproducts is crucial before proceeding to the click chemistry step.

-

Protocol:

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.

-

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Rationale: This highly efficient and specific reaction forms a stable triazole linkage between the azide-functionalized molecule and the alkyne-functionalized biomolecule. The use of a copper(I) catalyst is essential, and it is typically generated in situ from a copper(II) salt and a reducing agent. A ligand is often used to stabilize the copper(I) and improve reaction efficiency.

-

Protocol:

-

In a suitable reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized biomolecule (1-1.2 equivalents) in a compatible solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

-

Prepare a fresh stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O) and a copper-stabilizing ligand (e.g., TBTA or THPTA).

-

Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).

-

Add the copper/ligand solution to the reaction mixture, followed by the addition of the reducing agent to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 50-200 µM.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate methods.

-

-

-

Purification of the Final Bioconjugate:

-

Rationale: The final step involves the purification of the desired bioconjugate from the reaction mixture.

-

Protocol:

-

Purify the final product using a method suitable for the biomolecule of interest, such as size-exclusion chromatography, affinity chromatography, or preparative HPLC.

-

-

Conclusion and Future Outlook

3-Azido-3-methylbutanoic acid is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature allows for the straightforward introduction of an azide handle for subsequent bioorthogonal conjugation. As the fields of targeted therapeutics and proteomics continue to advance, the demand for such well-defined and versatile linkers is expected to grow. A thorough understanding of its properties, safe handling procedures, and application protocols, as outlined in this guide, will enable scientists to effectively harness the potential of this valuable molecule in their research endeavors.

References

-

PubChem. 3-Azido-3-methylbutanoic acid. [Link]

Sources

safety data sheet SDS for 3-Azido-3-methylbutanoic acid

Technical Guide & Safety Data Profile: 3-Azido-3-methylbutanoic Acid

Document Control:

-

Version: 2.0 (Research Grade)

-

Status: High-Energy Reagent / Bioorthogonal Linker

Part 1: Chemical Profile & Molecular Logic

1.1 The Molecule 3-Azido-3-methylbutanoic acid is a specialized bifunctional linker used primarily in "Click Chemistry" (CuAAC) and PROTAC (Proteolysis Targeting Chimera) development. It features a tertiary azide moiety (for bioorthogonal coupling) and a carboxylic acid tail (for amide coupling or esterification).

1.2 The Energetic Reality (Critical Assessment) Unlike standard laboratory reagents, this molecule is energetic . Its safety profile is dictated by the ratio of carbon/oxygen atoms to nitrogen atoms.[1]

-

Formula:

-

Molecular Weight: 143.14 g/mol [2]

-

The "Rule of Three" Calculation:

Where

Safety Verdict: The ratio is 2.33 .

-

Standard Safety Threshold: Ratio > 3.0 is generally stable.[3]

-

Risk Threshold: Ratio < 3.0 indicates high energy/instability.[1]

Part 2: The Hazard Matrix

This section replaces standard GHS codes with a causal risk analysis.

| Hazard Domain | Specific Risk | Mechanism of Failure |

| Physical Stability | Shock/Thermal Sensitivity | The azide group ( |

| Chemical Incompatibility | Metal Azide Formation | Contact with Copper (Cu), Lead (Pb), Mercury (Hg), or Silver (Ag) (even via spatulas or drain pipes) can form heavy metal azides, which are primary explosives (detonate on touch). |

| Acidity/Toxicity | Hydrazoic Acid ( | Contact with strong acids (pH < 4) can protonate the azide, releasing |

| Thermodynamics | Adiabatic Compression | Rapid compression (e.g., snapping a vial cap, aggressive syringe plunger movement) can generate enough localized heat to trigger decomposition. |

Part 3: Safe Handling Protocol (Self-Validating System)

This protocol is designed as a "check-gate" system. You cannot proceed to the next step without validating the previous safety condition.

Phase A: Preparation & PPE

-

Barrier Protection:

-

Gloves: Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling >1g. Organic azides penetrate latex rapidly.

-

Eye/Face: Chemical splash goggles + Face shield. Standard safety glasses are insufficient due to potential shrapnel from glass vials.

-

Body: Flame-resistant lab coat (Nomex) buttoned to the neck.

-

-

Tool Selection (The "No Metal" Rule):

-

Spatulas: Teflon, Polypropylene, or Ceramic ONLY. NO METAL SPATULAS.

-

Needles: Use glass pipettes where possible. If needles are required for septa, use stainless steel only for brief contact; flush immediately.

-

Phase B: Experimental Execution

-

The Concentration Limit:

-

Never concentrate the pure azide to dryness on a rotary evaporator, especially if the bath temperature > 40°C.

-

Safe State: Keep in solution (DCM, THF, or DMF) whenever possible. If isolation is necessary, do not scrape the solid; re-dissolve immediately.

-

-

The Blast Shield Protocol:

-

All reactions involving > 500 mg of this azide must be conducted behind a weighted polycarbonate blast shield.

-

Hood sash must be at the lowest working position.[4]

-

Phase C: Storage

-

Temperature: Store at -20°C (Freezer).

-

Container: Amber glass or HDPE. Do not use ground glass joints (friction in the joint can detonate azide dust).[3][4] Use Teflon-lined screw caps.

-

Light: Protect from light (azides can photo-decompose).

Part 4: Emergency Response & Decontamination

4.1 Fire Fighting

-

Media: Water spray, Carbon Dioxide (

), Dry Chemical. -

Strategy: Fight from the maximum distance possible. If the fire involves the pure azide container, evacuate the lab immediately . Do not attempt to extinguish a bulk azide fire; let it burn out to avoid shock detonation.

4.2 Spill Cleanup & Quenching (The Staudinger Method)

-

Do not wipe up pure azide with dry paper towels (friction risk).

-

Dilute: Gently pour solvent (DCM or Toluene) over the spill to desensitize.

-

Quench: Add a 10% excess of Triphenylphosphine (

) or TCEP dissolved in solvent to the spill. This reduces the azide to a benign amine via the Staudinger reaction.-

Reaction:

-

-

Wait: Allow 30 minutes for nitrogen evolution to cease.

-

Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

Part 5: Synthesis & Application Context

Physical Properties Table

| Property | Value | Note |

| CAS Number | 105090-72-0 | (Verify specific salt/isomer forms) |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid often handled as oil |

| Boiling Point | > 200°C (Decomposes) | Do not distill |

| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water (acid form) |

| pKa | ~4.8 (Carboxylic acid) | Similar to acetic acid |

Workflow: Safe Click Chemistry Setup

The following diagram illustrates the decision logic for setting up a reaction with 3-Azido-3-methylbutanoic acid.

Figure 1: Safety Decision Matrix for handling high-energy organic azides.

Workflow: Copper-Catalyzed Click Reaction (CuAAC)

This diagram details the specific mechanism and checkpoints for using this linker in drug discovery.

Figure 2: CuAAC Reaction Pathway highlighting the critical risk of Copper-Azide precipitation if stabilizing ligands (e.g., THPTA) are not used.

References

-

Bräse, S., et al. (2005).[4][5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4][5] Angewandte Chemie International Edition.[4][5]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] Angewandte Chemie.

-

University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[4][5] UCSB Environmental Health & Safety.

-

Stanford University. (2023). Information on Azide Compounds: C/N Ratio and Safety Rules. Stanford Environmental Health & Safety.[4]

-

PubChem. (n.d.). 3-Azido-3-methylbutanoic acid Compound Summary. National Library of Medicine.

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. biosynth.com [biosynth.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

novel beta-amino acid precursors containing azide groups

Technical Whitepaper: Advanced Synthesis and Application of Azide-Functionalized -Amino Acid Precursors

Strategic Rationale: Why Azide-Functionalized -Precursors?

The shift from

Key Advantages[3][4][5][6]

-

Metabolic Stability: The absence of a natural recognition motif for endogenous proteases extends the serum half-life of

-peptides significantly. -

Bioorthogonal Utility: The azide group (

) is small, kinetically stable, and absent in native biological systems. It allows for post-synthetic modification (stapling, labeling, or conjugation) without interfering with peptide folding. -

Solubility Modulation: Recent "novel" precursors include cationic side chains alongside the azide to counteract the hydrophobicity often introduced by standard azido-alkyl chains.

Core Synthetic Methodologies

We categorize the synthesis of these precursors into three distinct generations, moving from classical homologation to cutting-edge radical rearrangements.

Route A: The Hofmann-Diazo Transfer Sequence (Side-Chain Azides)

Best for: Converting abundant natural amino acids (Asn, Gln) into

This route leverages the primary amide side chains of Asparagine (Asn) and Glutamine (Gln). A Hofmann rearrangement converts the amide to a primary amine, which is subsequently converted to an azide via diazo transfer. This is the most robust method for generating Fmoc-protected building blocks for Solid Phase Peptide Synthesis (SPPS).

Route B: Stereoselective Michael Addition (Backbone Azides)

Best for: Generating chiral

This method involves the conjugate addition of an azide source (e.g.,

Route C: Radical 1,2-Migration (The Novel Frontier)

Best for: Accessing

A recently developed Ni-catalyzed cross-electrophile coupling allows for the synthesis of

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthetic strategies described above.

Caption: Figure 1. Dual synthetic pathways for generating azide-functionalized

Detailed Experimental Protocol

Target: Synthesis of Fmoc-L-

Phase 1: Hofmann Rearrangement[8][9]

-

Setup: Charge a round-bottom flask with Fmoc-Asn-OH (1.0 eq) suspended in EtOAc/CH

CN/H -

Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq).

-

Reaction: Stir at ambient temperature for 4–6 hours. The primary amide is oxidized and rearranges to the primary amine.

-

Workup: Quench with aqueous sodium bisulfite. Acidify to pH 2–3. The product, Fmoc-Dap-OH (diaminopropionic acid), typically precipitates or can be extracted.

Phase 2: Diazo Transfer

-

Reagent Prep: Prepare Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) separately. Note: This reagent is shelf-stable but shock-sensitive; handle with care.

-

Reaction: Dissolve Fmoc-Dap-OH (from Phase 1) in MeOH/H

O. Add K -

Azidation: Add ISA·HCl (1.2 eq) slowly. The color changes from blue to green as the reaction proceeds (overnight).

-

Purification: Acidify to pH 2. Extract with EtOAc. The azide product is usually pure enough for SPPS after washing, but can be recrystallized.

Safety Protocol: The C/N Ratio Rule

When working with organic azides, strict adherence to the C/N Ratio Rule is mandatory to prevent explosion hazards.

- : Number of Carbon atoms

- : Number of Oxygen atoms

- : Number of Nitrogen atoms

Rule: The total number of carbon and oxygen atoms must be at least three times the number of nitrogen atoms.

-

Example: Fmoc-Ala(

)-OH (-

,

-

Ratio:

. SAFE.

-

,

Applications in Drug Discovery[10][11]

The following table summarizes how these precursors are utilized in specific drug development contexts.

| Application Domain | Mechanism of Action | Key Precursor Type |

| Peptide Stapling | Side-chain azides react with dialkynyl linkers to "lock" the peptide into a helical conformation. | Fmoc-Ala( |

| Macrocyclization | Head-to-tail or side-chain-to-tail cyclization to improve receptor affinity. | |

| Antibody-Drug Conjugates | Site-specific attachment of cytotoxic payloads via SPAAC (strain-promoted click). | Non-natural Azido-Lysine analogs |

| Foldamers | Inducing specific secondary structures ( | Cyclic |

Visualization of Application Logic

Caption: Figure 2. Strategic utility of

References

-

Stereoselective Synthesis of

-Disubstituted -

Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Source: Spring Group, University of Cambridge. URL:[Link]

-

Asymmetric synthesis of

-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling. Source: National Institutes of Health (PMC). URL:[Link] -

Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides. Source: ResearchGate / NIH. URL:[Link]

Methodological & Application

Application & Protocol Guide: Leveraging 3-Azido-3-methylbutanoic Acid as a High-Versatility Bifunctional Linker

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 3-Azido-3-methylbutanoic acid. This heterobifunctional linker is uniquely equipped with a sterically hindered tertiary azide and a terminal carboxylic acid, offering a robust platform for sequential or orthogonal bioconjugation strategies. We will explore the linker's core properties, principles of reactivity, and provide detailed, field-proven protocols for its activation and subsequent conjugation via amide bond formation and copper-catalyzed click chemistry.

Introduction: The Strategic Advantage of 3-Azido-3-methylbutanoic Acid

Bifunctional linkers are essential tools in modern chemical biology, diagnostics, and therapeutics, serving as molecular bridges to connect distinct chemical entities such as proteins, peptides, nucleic acids, or small molecule drugs.[1] The power of a linker lies in its functional handles—the reactive groups that enable covalent bond formation. 3-Azido-3-methylbutanoic acid presents a compelling combination of two orthogonal reactive moieties:

-

A Carboxylic Acid (-COOH): This functional group provides a reliable handle for coupling to primary and secondary amines, which are abundant in biological molecules (e.g., lysine residues in proteins). This reaction proceeds through the formation of a stable amide bond, typically requiring activation of the carboxyl group.

-

An Azide (-N₃): The azide group is a cornerstone of "Click Chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2][3] Specifically, the azide participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable triazole ring, effectively "clicking" it onto an alkyne-modified molecule.[4]

The gem-dimethyl groups adjacent to the azide moiety in 3-azido-3-methylbutanoic acid provide steric hindrance that enhances the stability of the molecule. This guide will provide the necessary protocols to harness the dual reactivity of this linker for advanced bioconjugation applications.

Physicochemical Properties & Safe Handling

A thorough understanding of the linker's properties is critical for experimental design, storage, and handling.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂ | [5] |

| Molecular Weight | 143.14 g/mol | [5] |

| IUPAC Name | 3-azido-3-methylbutanoic acid | [5] |

| CAS Number | 105090-72-0 | [6] |

| Appearance | Varies (typically a solid or oil) | - |

| Storage | Store at -20°C under an inert atmosphere, protected from light. | [7][8] |

Critical Safety Considerations for Handling Azides:

Organic azides are energy-rich compounds and must be handled with caution.[9]

-

Potential Hazards: Azides can be heat, shock, and friction sensitive, with a risk of explosive decomposition. The stability of organic azides is often assessed by the ratio of carbon atoms to nitrogen atoms; 3-azido-3-methylbutanoic acid has a C:N ratio of >1, but caution is still warranted.[7][8]

-

Incompatibilities: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (e.g., copper, lead, silver), as heavy metal azides are often highly explosive.[10][11] Use non-metal spatulas and avoid metal-containing reagents where possible, except for catalytic copper in click chemistry, which is used in small, controlled amounts.

-

Handling Procedures: Always handle 3-azido-3-methylbutanoic acid in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Principles of Reactivity & Conjugation Strategy

The utility of 3-azido-3-methylbutanoic acid stems from the ability to address its two functional groups independently. A typical workflow involves first utilizing the carboxylic acid for an initial conjugation, followed by the azide for a secondary "click" reaction.

Caption: General workflow for using 3-azido-3-methylbutanoic acid.

Carboxylic Acid Activation for Amide Coupling

The carboxyl group is not inherently reactive towards amines. It must first be converted into a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.[12] This is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS).

The EDC activates the carboxylic acid, which then reacts with NHS to form the amine-reactive NHS ester. This activated ester can then be isolated or used in situ to react with a primary amine-containing molecule, forming a stable amide bond and releasing NHS as a byproduct.

Caption: Conceptual diagram of NHS ester activation.

Azide Reactivity via Click Chemistry (CuAAC)

The azide functional group remains dormant during the amide coupling step. Its reactivity is unlocked in the presence of a terminal alkyne and a copper(I) catalyst.[4] The Cu(I) catalyst, often generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, dramatically accelerates the cycloaddition reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly specific, bio-orthogonal (it does not interfere with native biological functional groups), and can be performed in aqueous conditions, making it ideal for bioconjugation.[13]

Detailed Experimental Protocols

Note: These protocols are starting points and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Activation of 3-Azido-3-methylbutanoic Acid as an NHS Ester

This protocol describes the conversion of the linker's carboxylic acid to an amine-reactive NHS ester. This is a critical first step for subsequent conjugation to proteins or other amine-containing molecules.

Materials:

-

3-Azido-3-methylbutanoic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (ice-cold)

-

Rotary evaporator

-

Argon or Nitrogen gas line

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-Azido-3-methylbutanoic acid (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting carboxylic acid.

-

Once the reaction is complete, the DMF can be removed under high vacuum using a rotary evaporator.

-

The resulting residue can be triturated with ice-cold diethyl ether to precipitate the NHS ester product.

-

Filter the precipitate and wash with additional cold diethyl ether.

-

Dry the activated NHS ester product under vacuum. Store it immediately in a desiccator at -20°C and use it as soon as possible, as the NHS ester is moisture-sensitive.[14]

Self-Validation: The success of the activation can be confirmed using ¹H NMR spectroscopy by observing the appearance of the characteristic NHS ester protons.

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the coupling of the pre-activated 3-Azido-3-methylbutanoic acid-NHS ester to a protein via its surface-exposed lysine residues.

Materials:

-

Activated 3-Azido-3-methylbutanoic acid-NHS ester (from Protocol 1)

-

Protein of interest (e.g., Bovine Serum Albumin, an antibody)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free buffer is crucial)

-

Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Prepare the protein solution in amine-free PBS at a suitable concentration (e.g., 2-10 mg/mL).

-

Immediately before use, dissolve the activated NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[14]

-

Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The optimal ratio should be determined empirically.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of ~50 mM.

-

Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using techniques like MALDI-TOF mass spectrometry.

Protocol 3: CuAAC "Click" Reaction with an Alkyne-Modified Molecule

This protocol describes the final "click" step, conjugating the azide-functionalized protein (from Protocol 2) to a molecule containing a terminal alkyne (e.g., a fluorescent dye, a drug molecule).

Materials:

-

Azide-functionalized protein (from Protocol 2)

-

Alkyne-modified molecule of interest

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (water-soluble Cu(I)-stabilizing ligand, optional but recommended)

-

PBS, pH 7.4

Procedure:

-

In a microcentrifuge tube, combine the azide-functionalized protein (1.0 eq) and the alkyne-modified molecule (3-5 eq) in PBS.

-

(Optional but recommended) Add THPTA ligand to the mixture at a final concentration of 1-5 mM.

-

Add the CuSO₄ solution to a final concentration of 0.5-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[4]

-

Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the copper catalyst, excess reagents, and unreacted alkyne molecule.

-

Confirm the final conjugate formation using SDS-PAGE (observing a band shift) and/or UV-Vis spectroscopy if the alkyne-molecule has a chromophore.

Application Spotlight: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics where a cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific cancer antigen.[15] 3-Azido-3-methylbutanoic acid is an excellent candidate for creating ADCs.[16][17]

The general strategy is as follows:

-

Functionalize the Antibody: The linker is conjugated to the mAb through its lysine residues using the amide coupling chemistry described in Protocol 2. This results in an "azide-armed" antibody.

-

Prepare the Payload: The cytotoxic drug (payload) is separately modified to include a terminal alkyne group.

-

"Click" Conjugation: The azide-armed antibody is then reacted with the alkyne-modified drug payload using the CuAAC protocol (Protocol 3) to yield the final ADC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This method allows for precise control over the conjugation process, leading to more homogeneous ADC populations, which is a critical factor for therapeutic efficacy and safety.[16]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield of NHS ester (Protocol 1) | Presence of moisture in the solvent or on glassware. | Ensure all glassware is oven-dried. Use anhydrous-grade DMF. Perform the reaction under an inert atmosphere. |

| Low protein conjugation efficiency (Protocol 2) | Hydrolysis of the NHS ester. Buffer contains primary amines (e.g., Tris). | Use the activated NHS ester immediately after preparation. Ensure the reaction buffer is amine-free (e.g., PBS, HEPES). |

| Protein precipitation during conjugation | High concentration of organic solvent (DMSO). Protein is not stable at the reaction pH. | Minimize the volume of DMSO used to dissolve the linker. Ensure the final DMSO concentration is low (<10%). Confirm protein stability in the chosen buffer. |

| "Click" reaction fails or is slow (Protocol 3) | Oxidation of Cu(I) catalyst. Inactive sodium ascorbate. | Use a stabilizing ligand like THPTA. Always use a freshly prepared solution of sodium ascorbate. De-gas solutions to remove oxygen. |

References

-

Wikipedia. (2024). Isovaleric acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 3-Azidopropylamine Heterobifunctional Crosslinker. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

- Google Patents. (n.d.). DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid....

-

MDPI. (2021). Antibody–Drug Conjugates: The Last Decade. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Synthesis of Acyl Azides from Carboxylic Acids.... Retrieved from [Link]

-

PubMed. (2007). Synthesis, characterization, and in vitro assay of folic acid conjugates of 3'-azido-3'-deoxythymidine (AZT).... Retrieved from [Link]

-

PubChem. (n.d.). 3-Azido-3-methylbutanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Azido-3-methylbutanoic Acid. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

-

ACS Publications. (2020). Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2024). A Mild Metal-Free Approach for the Direct Synthesis of Carbamoyl Azides.... Retrieved from [Link]

-

Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

-

UTMB. (2021). Phosphoramidate conjugates of 3′-azido-3′-deoxythymidine glycerolipid derivatives and amino acid esters.... Retrieved from [Link]

-

MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]

-

Wikipedia. (2024). Click chemistry. Retrieved from [Link]

-

University of Washington. (n.d.). Azide Compounds. Retrieved from [Link]

-

PMC. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

mzCloud. (2014). 3 Hydroxy 3 methylbutanoic acid. Retrieved from [Link]

-

PMC. (2023). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Retrieved from [Link]

-

University of Rochester. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

MDPI. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

Sources

- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. 3-Azido-3-methylbutanoic acid | C5H9N3O2 | CID 59614767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. interchim.fr [interchim.fr]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Harnessing Hindered Azide Linkers for Robust Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision and Stability in Bioconjugation

In the landscape of modern drug development and biological research, the ability to selectively and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules such as proteins, antibodies, and nucleic acids, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to advanced imaging agents and diagnostic tools.[1][2] The linker, a seemingly simple component, is in fact a critical determinant of the final conjugate's success, dictating its stability, efficacy, and pharmacokinetic profile.[3][4][5] This guide delves into a particularly powerful class of reagents: hindered azide linkers, and their application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry."[6][7][8]

The elegance of SPAAC lies in its bioorthogonality; the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO), react selectively with each other even in the complex milieu of a biological system, without the need for a cytotoxic copper catalyst.[8][9][10][11] This makes it an ideal tool for in vivo applications.[8] Hindered azides, which feature steric bulk around the azide functional group, offer an additional layer of control and stability, making them increasingly valuable in the design of sophisticated bioconjugates.[12][13]

This document will provide a comprehensive overview of the principles governing the use of hindered azide linkers, detailed protocols for their application, and expert insights into the nuances of experimental design and execution.

The "Why": Causality in Experimental Choices with Hindered Azides